Farrerol 4'-O-beta-D-glucopyranoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Farrerol 4’-O-beta-D-glucopyranoside involves the glycosylation of farrerol with glucose. This reaction typically requires the presence of a glycosyl donor and an appropriate catalyst to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of Farrerol 4’-O-beta-D-glucopyranoside can be achieved through enzymatic synthesis. This method utilizes engineered β-glucosidase in organic solvents and ionic liquids to catalyze the glycosylation reaction . The reaction conditions are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Farrerol 4’-O-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize Farrerol 4’-O-beta-D-glucopyranoside.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of Farrerol 4’-O-beta-D-glucopyranoside with enhanced biological activities .
Scientific Research Applications
Chemistry: In chemistry, Farrerol 4’-O-beta-D-glucopyranoside is used as a precursor for synthesizing other flavonoid derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, Farrerol 4’-O-beta-D-glucopyranoside is studied for its anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells .
Medicine: In medicine, Farrerol 4’-O-beta-D-glucopyranoside is investigated for its potential therapeutic applications. It has demonstrated promising results in the treatment of inflammatory diseases, cancer, and microbial infections .
Industry: In the industrial sector, Farrerol 4’-O-beta-D-glucopyranoside is used in the formulation of health supplements and cosmetic products due to its antioxidant and anti-aging properties .
Mechanism of Action
Farrerol 4’-O-beta-D-glucopyranoside exerts its effects through multiple molecular targets and pathways. It inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the inflammatory response . Additionally, it enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby reducing oxidative stress .
Comparison with Similar Compounds
Farrerol: A flavonoid with similar anti-inflammatory and antioxidant properties.
Luteolin 7-methyl ether 5-O-beta-D-glucopyranoside: Another flavonoid glucoside with comparable biological activities.
Pinoresinol: A lignan with antioxidant and anti-inflammatory effects.
Uniqueness: Farrerol 4’-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids . This unique structure allows for better interaction with biological targets and improved therapeutic efficacy.
Properties
IUPAC Name |
(2S)-5,7-dihydroxy-6,8-dimethyl-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-9-17(26)10(2)22-16(18(9)27)13(25)7-14(32-22)11-3-5-12(6-4-11)31-23-21(30)20(29)19(28)15(8-24)33-23/h3-6,14-15,19-21,23-24,26-30H,7-8H2,1-2H3/t14-,15+,19+,20-,21+,23+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYKJSBELPBPGQ-UZLUQKTDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.